molecular formula C7H8ClNO2 B8145158 (3-Chloro-5-methoxypyridin-2-yl)methanol

(3-Chloro-5-methoxypyridin-2-yl)methanol

Cat. No.: B8145158
M. Wt: 173.60 g/mol
InChI Key: RPYMBVSXFQQWJH-UHFFFAOYSA-N
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Description

(3-Chloro-5-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, featuring a chloro and a methoxy group attached to the pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methoxypyridin-2-yl)methanol typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3-chloro-5-methoxypyridine with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often involve moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro group, yielding a methoxy-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-Chloro-5-methoxypyridine-2-carboxylic acid.

    Reduction: 3-Methoxy-5-hydroxypyridine.

    Substitution: 3-Amino-5-methoxypyridine derivatives.

Scientific Research Applications

(3-Chloro-5-methoxypyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can enhance binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxypyridin-3-yl)methanol
  • (5,6-Dimethoxypyridin-3-yl)methanol
  • (5-Bromo-3-methoxypyridin-2-yl)methanol

Uniqueness

(3-Chloro-5-methoxypyridin-2-yl)methanol is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-5-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMBVSXFQQWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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